AX-024

Description

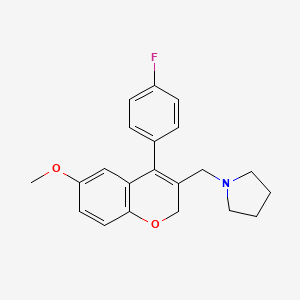

Structure

3D Structure

Properties

IUPAC Name |

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMKGVRPILDZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Mechanism and Synthesis of AX-024: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AX-024, a small molecule initially investigated for its immunomodulatory properties, has emerged as a compound of significant scientific interest and debate. Initially lauded as a first-in-class inhibitor of the T-cell receptor (TCR)-Nck interaction, subsequent research has cast doubt on its precise mechanism of action, suggesting a more complex pharmacological profile. This technical guide provides a comprehensive overview of the discovery, proposed biological activities, and a plausible synthesis pathway for AX-024, with a focus on presenting the conflicting evidence surrounding its molecular target. All quantitative data is summarized for clarity, and detailed experimental protocols from cited literature are provided.

Discovery and Initial Characterization

AX-024, chemically known as 1-((4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine hydrochloride, was identified as a potent, orally available inhibitor of TCR-triggered T-cell activation.[1][2] Developed by Artax Biopharma, it showed promise in preclinical models of autoimmune diseases, including psoriasis, asthma, and multiple sclerosis.[2] The initial hypothesis for its mechanism of action was the direct inhibition of the interaction between the CD3ε subunit of the T-cell receptor and the adapter protein Nck by binding to the Nck1-SH3.1 domain.[2][3]

Chemical Properties of AX-024

| Property | Value | Reference |

| Chemical Name | 1-((4-(4-Fluorophenyl)-6-methoxy-2H-chromen-3-yl)methyl)pyrrolidine hydrochloride | [1] |

| Parent CAS No. | 1370544-73-2 | [1] |

| Molecular Formula | C21H22FNO2 | [4] |

| Molecular Weight | 339.41 g/mol | [4] |

| Hydrochloride Salt MF | C21H22FNO2.HCl | [1] |

| Hydrochloride Salt MW | 375.86 g/mol | [1] |

The Controversy Surrounding the Mechanism of Action

The primary point of contention regarding AX-024 is its direct molecular target. While early reports indicated a direct binding to the Nck1-SH3.1 domain, subsequent studies have failed to replicate this finding, leading to a debate within the scientific community.

The Initial Hypothesis: Direct Inhibition of TCR-Nck Interaction

The initial discovery of AX-024 positioned it as a selective inhibitor of the TCR-Nck interaction with a potent IC50 of approximately 1 nM for T-cell activation.[2][5] This was a significant finding, as it suggested a novel approach to modulating T-cell signaling for the treatment of autoimmune diseases. The proposed mechanism involved AX-024 binding to the DYpocket of the Nck SH3.1 domain, thereby preventing its engagement with the proline-rich sequence (PRS) of the CD3ε subunit of the TCR.[2] This disruption of a key signaling node was believed to be the basis for its observed anti-inflammatory and immunomodulatory effects.[2] The developing company, Artax Biopharma, continues to focus on Nck modulators as a therapeutic strategy.[6]

Conflicting Evidence and an Alternative Hypothesis

A 2020 study by Richter et al. published in the Journal of Biological Chemistry challenged the initial hypothesis.[1][5] Using a range of biophysical techniques, including Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), the researchers were unable to detect a direct interaction between AX-024 and the Nck-SH3.1 domain in vitro.[1][5][7] While they confirmed that AX-024 does inhibit T-cell proliferation, they concluded that this effect is independent of the Nck/CD3ε interaction.[1][5] Their findings suggest that AX-024 may have other, yet unidentified, molecular targets within the T-cell signaling cascade.[1][5]

In response to this, the original proponents of the direct inhibition model have pointed to potential technical differences in the experimental setups and have cited their own unpublished co-crystal structure of AX-024 bound to Nck as evidence for their claims.[4]

This ongoing debate highlights the complexity of drug-protein interactions and the importance of rigorous validation in drug discovery.

Signaling Pathway: Proposed vs. Alternative

Caption: A comparison of the proposed mechanisms of action for AX-024.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data reported for AX-024's biological activity.

Table 1: In Vitro Potency

| Assay | IC50 | Cell Type/System | Reference |

| TCR-triggered T-cell activation | ~1 nM | T-cells | [2][5] |

| T-cell proliferation (in response to anti-CD3) | 1-6 nM | T-cells | [8] |

| ZAP-70 Phosphorylation | ~4 nM | T-cells | [8] |

| Cytokine Release (IL-6, TNF-α, IFN-γ, IL-10, IL-17A) | Potent inhibition at 10 nM | Human PBMCs | [5] |

Table 2: Biophysical Interaction Studies (Nck1-SH3.1 Domain)

| Technique | Finding | Conclusion of Study | Reference |

| Surface Plasmon Resonance (SPR) | No detectable direct binding of AX-024 up to 100 µM. No competition with CD3ε peptide. | AX-024 does not bind to Nck1-SH3.1 under the tested conditions. | [1] |

| Nuclear Magnetic Resonance (NMR) | Aromatic AX-024 resonance signals showed no spectral changes upon addition of Nck1-SH3.1. | No evidence of direct interaction between AX-024 and Nck1-SH3.1. | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature regarding the mechanism of action of AX-024.

T-Cell Proliferation Assay

-

Objective: To measure the inhibitory effect of AX-024 on T-cell proliferation.

-

Methodology:

-

Isolate CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs).

-

Label cells with a proliferation tracking dye (e.g., CFSE).

-

Plate the labeled cells in 96-well plates.

-

Pre-incubate the cells with varying concentrations of AX-024.

-

Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.

-

Culture the cells for a specified period (e.g., 72 hours).

-

Analyze the dilution of the proliferation dye using flow cytometry to determine the extent of cell division.

-

Calculate the IC50 value based on the dose-response curve.

-

Surface Plasmon Resonance (SPR) for Protein-Ligand Interaction

-

Objective: To detect and quantify the binding of AX-024 to the Nck1-SH3.1 domain.

-

Methodology (as described by Richter et al.):

-

Immobilize recombinant Nck1-SH3.1 protein on a sensor chip (e.g., CM5).

-

Prepare a dilution series of AX-024 in a suitable running buffer.

-

Inject the AX-024 solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) over time to detect binding.

-

In competition experiments, co-inject AX-024 with a known binder (e.g., CD3ε peptide) to assess if AX-024 can displace it.

-

Regenerate the sensor surface between injections.

-

Analyze the sensorgrams to determine binding kinetics (association and dissociation rates) and affinity.

-

Ligand-Observed Nuclear Magnetic Resonance (NMR)

-

Objective: To detect the binding of AX-024 to the Nck1-SH3.1 domain by observing changes in the NMR spectrum of AX-024.

-

Methodology (as described by Richter et al.):

-

Acquire a 1D proton NMR spectrum of AX-024 in a suitable buffer.

-

Add increasing amounts of recombinant Nck1-SH3.1 protein to the AX-024 solution.

-

Acquire a 1D proton NMR spectrum after each addition of the protein.

-

Analyze the spectra for any changes in the chemical shifts or line broadening of the AX-024 resonance signals. Such changes would indicate a direct interaction.

-

Proposed Synthesis Pathway of AX-024

While a detailed, step-by-step synthesis of AX-024 has not been published in the peer-reviewed literature, a plausible retrosynthetic analysis suggests a convergent synthesis approach. This would involve the synthesis of the chromenone core followed by the introduction of the pyrrolidine moiety.

Caption: A plausible convergent synthesis pathway for AX-024.

Step 1: Synthesis of the Chromenone Core The 4-aryl-chromene core can be synthesized via a Pechmann condensation. This involves the reaction of a phenol (3-methoxyphenol) with a β-ketoester (ethyl 4-(4-fluorophenyl)-3-oxobutanoate) in the presence of an acid catalyst.

Step 2: Functionalization of the Chromene Core The chromene core can then be functionalized at the 3-position to introduce a formyl group (an aldehyde). This can be achieved through a formylation reaction such as the Vilsmeier-Haack reaction.

Step 3: Reductive Amination The final step involves the coupling of the chromene aldehyde intermediate with pyrrolidine via reductive amination. This reaction forms the C-N bond and introduces the pyrrolidine ring, yielding AX-024. The product would then be converted to its hydrochloride salt.

Conclusion and Future Directions

AX-024 remains a molecule of considerable interest. While its efficacy in preclinical models of autoimmune disease is promising, the ambiguity surrounding its precise mechanism of action presents both a challenge and an opportunity. Further research is required to definitively identify its molecular target(s) and to resolve the existing controversy. The development of subsequent Nck modulators, such as AX-158 by Artax Biopharma, suggests that this signaling node remains a viable target for immunomodulation. A full elucidation of AX-024's synthesis and a clear understanding of its pharmacology will be critical for the rational design of next-generation immunomodulatory drugs.

References

- 1. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. artaxbiopharma.com [artaxbiopharma.com]

- 4. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. artaxbiopharma.com [artaxbiopharma.com]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction | Semantic Scholar [semanticscholar.org]

AX-024: A Technical Guide to its Biological Function and Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AX-024 is a potent, orally available small molecule inhibitor of T-cell receptor (TCR) signaling, a critical pathway in the adaptive immune response. It has demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical models of autoimmune diseases. This document provides a comprehensive overview of the biological function, proposed targets, and mechanism of action of AX-024, along with a summary of key quantitative data and experimental methodologies. A notable controversy regarding its precise molecular target is also discussed, presenting the differing scientific findings to offer a complete and objective perspective.

Biological Function: Inhibition of T-Cell Receptor Signaling

AX-024 exerts its biological function by modulating the signaling cascade initiated by the T-cell receptor (TCR). Upon engagement with an antigen-presenting cell, the TCR complex triggers a series of intracellular events leading to T-cell activation, proliferation, and cytokine production. AX-024 has been shown to selectively inhibit this TCR-triggered activation.[1][2] This inhibitory action leads to a significant reduction in the production of several key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), as well as IL-10 and IL-17A.[1]

Proposed Molecular Targets and Mechanism of Action

The precise molecular target and mechanism of action of AX-024 have been the subject of scientific debate. Two main hypotheses have been put forward:

The Nck1-SH3.1 Interaction Hypothesis

The initial and most widely cited mechanism of action posits that AX-024 directly targets the adapter protein Nck1. Specifically, it is proposed to bind to the first SH3 domain of Nck1 (Nck1-SH3.1).[2][3] This binding event is thought to disrupt the interaction between Nck1 and the CD3ε subunit of the TCR complex.[3][4] The Nck-CD3ε interaction is a crucial early step in amplifying the TCR signal, and its disruption by AX-024 effectively dampens the downstream signaling cascade, leading to the observed inhibition of T-cell activation.[3]

The Alternative Target Hypothesis

A subsequent study by Richter and colleagues presented conflicting evidence.[1][5] Using a range of biophysical techniques, including Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), they were unable to detect a direct interaction between AX-024 and the Nck1-SH3.1 domain.[5][6] While they confirmed that AX-024 does inhibit T-cell proliferation upon weak TCR stimulation, they concluded that its mechanism of action is likely independent of the Nck1-CD3ε interaction and that AX-024 may have other, as yet unidentified, molecular targets within the T-cell.[1][5]

This ongoing debate highlights the complexity of elucidating the precise molecular interactions of small molecule inhibitors and underscores the need for further research to definitively identify the direct binding partners of AX-024.

Quantitative Data

The following tables summarize the key quantitative data reported for AX-024.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 (T-cell Activation/Proliferation) | ~1 nM | TCR-triggered T-cell activation | [1][2] |

| 1-6 nM | T-cell proliferation | [3] | |

| IC50 (ZAP70 Phosphorylation) | ~4 nM | Anti-CD3 stimulated T-cells | [7] |

Note: IC50 values can vary depending on the specific experimental conditions and cell types used.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used in the investigation of AX-024's function.

T-Cell Proliferation Assay

-

Objective: To determine the effect of AX-024 on T-cell proliferation following TCR stimulation.

-

Methodology:

-

Isolation of primary human T-cells or use of a T-cell line (e.g., Jurkat).

-

Plating of cells in the presence of varying concentrations of AX-024.

-

Stimulation of TCR signaling using anti-CD3 antibodies, with or without co-stimulation (e.g., anti-CD28).

-

Incubation for a defined period (e.g., 72 hours).

-

Assessment of proliferation using methods such as:

-

[3H]-thymidine incorporation: Measures DNA synthesis.

-

CFSE or other dye dilution assays: Measures the number of cell divisions by flow cytometry.

-

-

Calculation of IC50 values based on the dose-response curve.

-

ZAP70 Phosphorylation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

-

Objective: To quantify the early stages of TCR signaling by measuring the phosphorylation of ZAP70, a key kinase in the pathway.

-

Methodology:

-

T-cells are pre-incubated with different concentrations of AX-024.

-

Cells are stimulated with anti-CD3 antibodies to activate the TCR.

-

Cells are lysed to release intracellular proteins.

-

The lysate is incubated with a pair of HTRF antibodies:

-

An antibody targeting total ZAP70, labeled with a donor fluorophore (e.g., Europium cryptate).

-

An antibody targeting phosphorylated ZAP70 (pZAP70), labeled with an acceptor fluorophore (e.g., d2).

-

-

When both antibodies are in close proximity (i.e., bound to the same ZAP70 molecule), FRET occurs upon excitation.

-

The HTRF signal is measured, and the ratio of pZAP70 to total ZAP70 is calculated.

-

The inhibitory effect of AX-024 is determined by the reduction in the HTRF signal.[7]

-

Surface Plasmon Resonance (SPR)

-

Objective: To investigate the direct binding interaction between AX-024 and its putative target, the Nck1-SH3.1 domain.

-

Methodology:

-

The Nck1-SH3.1 protein is immobilized on a sensor chip.

-

A solution containing AX-024 is flowed over the sensor surface.

-

If binding occurs, the change in the refractive index at the sensor surface is detected and measured in real-time as a response.

-

Kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be calculated from the sensorgram.

-

In the studies by Richter et al., no significant binding was detected between AX-024 and immobilized Nck1-SH3.1.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide atomic-level information about the potential interaction between AX-024 and the Nck1-SH3.1 domain.

-

Methodology:

-

¹⁵N-labeled Nck1-SH3.1 protein is prepared.

-

A 2D ¹H-¹⁵N HSQC spectrum of the protein is acquired, which provides a unique signal for each amino acid residue.

-

AX-024 is titrated into the protein sample.

-

If AX-024 binds to the protein, changes in the chemical environment of the amino acid residues at the binding site will cause shifts in their corresponding signals in the HSQC spectrum (chemical shift perturbations).

-

The Richter et al. study reported a lack of significant chemical shift perturbations upon the addition of AX-024 to Nck1-SH3.1, indicating no direct interaction.[5][6]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of AX-024 in TCR signaling.

Caption: Workflow for Surface Plasmon Resonance analysis.

Caption: Alternative hypothesis for AX-024's mechanism.

Conclusion

AX-024 is a potent inhibitor of TCR-mediated T-cell activation with demonstrated efficacy in preclinical models of autoimmune disease. While the initial hypothesis pointed to the disruption of the CD3ε-Nck1 interaction as its primary mechanism of action, subsequent research has introduced a degree of uncertainty, suggesting the possibility of alternative molecular targets. This technical guide provides a comprehensive summary of the current understanding of AX-024, highlighting both the established biological functions and the ongoing scientific discussion regarding its precise mode of action. Further investigation is warranted to definitively elucidate the molecular basis of AX-024's immunomodulatory effects, which will be critical for its potential future clinical development.

References

- 1. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the AX-024 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AX-024 is a first-in-class, orally available small-molecule inhibitor investigated for its role in modulating T cell receptor (TCR) signaling.[1][2] It has demonstrated potent anti-inflammatory and immunomodulatory effects in various preclinical models of autoimmune diseases.[2] This document provides a comprehensive technical overview of the AX-024 signaling pathway, its proposed mechanism of action, downstream effects, and the experimental methodologies used in its characterization. The core mechanism is centered on the inhibition of T cell activation, though the precise molecular interaction remains a subject of scientific discussion.[3][4]

Proposed Mechanism of Action & Signaling Pathway

The primary signaling cascade affected by AX-024 originates with the T cell receptor. Upon TCR activation, the adapter protein Nck (Non-catalytic region of tyrosine kinase) is recruited to the CD3ε subunit of the TCR complex.[4] This interaction is considered a critical step for the amplification of downstream signaling.

The initial and most widely cited mechanism of action for AX-024 is the direct disruption of the protein-protein interaction between the CD3ε subunit and the first Src homology 3 (SH3.1) domain of Nck.[2][5][6] By binding to the Nck1-SH3.1 domain, AX-024 physically blocks the recruitment of Nck to the TCR, thereby attenuating the signaling cascade at a very early stage.[3]

However, it is critical to note a divergence in findings within the scientific literature. Some studies, using biophysical techniques like Surface Plasmon Resonance (SPR) and NMR, did not detect a direct interaction between AX-024 and the Nck1-SH3.1 domain.[4][7] These studies suggest that while AX-024 does inhibit T cell proliferation, its effects may be attributable to polypharmacology or alternative targets within the T cell activation pathway.[4][8]

Signaling Pathway Diagram

The following diagram illustrates the proposed primary pathway targeted by AX-024.

Downstream Cellular Effects

The inhibition of early TCR signaling by AX-024 leads to significant downstream consequences, primarily the suppression of T cell-mediated immune responses.

-

Inhibition of T Cell Activation and Proliferation : AX-024 is a potent inhibitor of TCR-triggered T cell activation and subsequent proliferation, with reported IC50 values in the low nanomolar range.[1]

-

Reduction of Cytokine Production : The compound strongly hinders the release of multiple pro-inflammatory and regulatory cytokines from peripheral blood mononuclear cells (PBMCs). At a concentration of 10 nM, AX-024 significantly inhibits the production of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[1]

-

Inhibition of ZAP-70 Phosphorylation : A key early event in TCR signaling is the phosphorylation of ZAP-70. Studies have shown that AX-024 causes a dose-dependent inhibition of Tyr-319 phosphorylation on ZAP-70 following anti-CD3 stimulation.[3]

Diagram of Downstream Consequences

Quantitative Data Summary

The potency of AX-024 has been quantified across several key assays, summarized below for direct comparison.

| Parameter | Assay Type | Cell Type | IC50 Value | Reference |

| T Cell Activation | T Cell Proliferation | Primary T Cells | ~1 nM | [1][2] |

| ZAP-70 Phosphorylation | HTRF | Jurkat T Cells | ~4 nM (range 1-6 nM) | [3] |

| Cytokine Inhibition (at 10 nM AX-024) | Assay Type | Cell Type | Effect | Reference |

| IL-6, TNF-α, IFN-γ, IL-10, IL-17A | Cytokine Release Assay | Human PBMCs | Strong Inhibition | [1] |

Key Experimental Protocols

The characterization of AX-024 has relied on several specialized biophysical and cell-based assays. Detailed methodologies for the principal experiments are outlined below.

ZAP-70 Phosphorylation HTRF Assay

This protocol describes a method to quantify the inhibitory effect of AX-024 on ZAP-70 phosphorylation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3]

-

Cell Culture : Human Jurkat T cells are cultured under standard conditions.

-

Compound Incubation : Cells are pre-incubated with varying concentrations of AX-024 or a vehicle control for a specified period.

-

T Cell Stimulation : T cells are stimulated using an anti-CD3 antibody (e.g., OKT3) for a short duration (e.g., 2.5 minutes) to induce TCR signaling and ZAP-70 phosphorylation.

-

Cell Lysis : Following stimulation, cells are immediately lysed using the HTRF kit-specific lysis buffer.

-

HTRF Reaction : The cell lysate is transferred to a microplate. HTRF detection reagents (typically a terbium-cryptate labeled anti-ZAP-70 antibody and a d2-labeled anti-phospho-ZAP-70 (Tyr319) antibody) are added.

-

Signal Reading : The plate is incubated to allow for antibody binding. The HTRF signal is read on a compatible plate reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis : The ratio of the two emission signals is calculated, which is proportional to the amount of phosphorylated ZAP-70. A dose-response curve is generated to determine the IC50 of AX-024.

Diagram of HTRF Experimental Workflow

Nck1-SH3.1 Binding Assays (SPR)

To investigate the direct binding of AX-024 to its putative target, Surface Plasmon Resonance (SPR) is utilized.[4]

-

Protein Immobilization : Recombinant, purified Nck1-SH3.1 domain protein is immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip).

-

Analyte Injection : A solution containing AX-024 at various concentrations is flowed over the sensor chip surface. A control flow cell is used for reference subtraction.

-

Competition Experiment : To test for disruption of the protein-protein interaction, a peptide corresponding to the proline-rich sequence of CD3ε is co-injected with AX-024 over the immobilized Nck1-SH3.1.[4]

-

Signal Detection : The SPR instrument detects changes in the refractive index at the sensor surface, which are proportional to the mass of analyte binding. The signal is recorded in real-time to generate a sensorgram.

-

Data Analysis : The sensorgrams are analyzed to determine binding kinetics (association and dissociation rates) and affinity. In competition assays, a reduction in the CD3ε peptide binding signal in the presence of AX-024 would indicate direct competition. As noted, some studies failed to detect a significant binding signal for AX-024 using this method.[4][7]

T Cell Proliferation Assay

This assay measures the effect of AX-024 on the ability of T cells to proliferate following stimulation.[4]

-

Cell Isolation : Primary CD4+ T cells are isolated from human peripheral blood.

-

Labeling (Optional) : Cells can be labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.

-

Plating and Treatment : Cells are plated in a multi-well plate and treated with a range of AX-024 concentrations or a vehicle control.

-

Stimulation : T cell proliferation is induced using a weak TCR stimulus, such as low concentrations of anti-CD3 antibody, with or without co-stimulation (e.g., anti-CD28).

-

Incubation : The cells are cultured for several days (e.g., 3-5 days) to allow for proliferation.

-

Measurement of Proliferation : Proliferation is quantified. If using CFSE, this is done via flow cytometry by measuring the dilution of the dye. Alternatively, proliferation can be measured by quantifying DNA synthesis, for example, through the incorporation of 3H-thymidine or using colorimetric assays like BrdU.

-

Data Analysis : The level of proliferation at each AX-024 concentration is compared to the control to calculate the percentage of inhibition and determine the IC50 value.

Conclusion

AX-024 is a potent small-molecule modulator of T cell function with significant therapeutic potential in autoimmune and inflammatory diseases. Its mechanism centers on the inhibition of the T cell receptor signaling pathway, leading to reduced T cell proliferation and cytokine release. While the initial hypothesis of direct Nck1-SH3.1 domain binding and disruption of the CD3ε-Nck interaction is strongly supported, conflicting biophysical data suggest the possibility of alternative mechanisms.[3][4] The experimental protocols detailed herein provide a robust framework for researchers seeking to further investigate the nuanced pharmacology of AX-024 and similar TCR-signaling inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]

- 3. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of AX-024: A T-Cell Receptor Signaling Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of AX-024, a small molecule inhibitor targeting T-cell receptor (TCR) signaling. The following sections detail its mechanism of action, quantitative efficacy in various assays, and the experimental protocols used for its characterization.

Core Mechanism of Action

AX-024 is a first-in-class, orally available small molecule designed to modulate T-cell activation.[1][2] Its primary mechanism of action is the inhibition of the interaction between the T-cell receptor (TCR) complex subunit CD3ε and the non-catalytic region of tyrosine kinase (Nck) adapter protein.[3] This interaction is crucial for the amplification of TCR signals. AX-024 is reported to physically bind to the first SH3 domain of Nck (Nck1-SH3.1), thereby disrupting the downstream signaling cascade that leads to T-cell proliferation and cytokine release.[2][3] However, some studies suggest that AX-024 may have other cellular targets and that its anti-proliferative effects on T-cells might occur independently of the CD3ε-Nck1 interaction.[4][5]

Quantitative In Vitro Efficacy

The in vitro potency of AX-024 has been evaluated across a range of cell-based assays, demonstrating significant inhibitory activity on T-cell function. The following table summarizes the key quantitative data from these studies.

| Assay Type | Cell Type | Stimulation | Parameter Measured | AX-024 IC50 | Reference |

| T-Cell Proliferation | Primary Human T-Cells | Weak TCR stimulation | Proliferation | ~1 nM | [1][2] |

| ZAP70 Phosphorylation | Human Jurkat T-Cells | anti-CD3 antibody | ZAP70 Tyr-319 Phosphorylation | ~4 nM | [6] |

| Cytokine Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | anti-CD3 antibody | IL-6, TNF-α, IFN-γ, IL-10, IL-17A | Strong inhibition at 10 nM | [1] |

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments conducted to characterize the in vitro activity of AX-024.

T-Cell Proliferation Assay

This assay measures the ability of AX-024 to inhibit the proliferation of T-cells following TCR stimulation.

-

Cell Isolation: Primary CD4+ T-cells are isolated from human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture: T-cells are cultured in appropriate media supplemented with necessary growth factors.

-

Stimulation: T-cells are stimulated with a low concentration of anti-CD3 antibody to induce weak TCR signaling.

-

Compound Treatment: Cells are treated with varying concentrations of AX-024.

-

Proliferation Measurement: After a defined incubation period, T-cell proliferation is assessed using standard methods such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).

-

Data Analysis: The concentration of AX-024 that inhibits proliferation by 50% (IC50) is calculated from the dose-response curve.

ZAP70 Phosphorylation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the early signaling events downstream of TCR activation by measuring the phosphorylation of ZAP70.

-

Cell Line: Human Jurkat T-cells are typically used for this assay.

-

Stimulation: Cells are stimulated with the anti-CD3 antibody OKT3 for a short duration (e.g., 2.5 minutes).[6]

-

Compound Treatment: AX-024 at various concentrations is added to the cells prior to stimulation.[6]

-

Lysis and Detection: Cells are lysed, and the phosphorylation of ZAP70 at tyrosine 319 is detected using a commercial HTRF kit. This method relies on the fluorescence resonance energy transfer between a europium cryptate-labeled anti-ZAP70 antibody and a d2-labeled anti-phospho-ZAP70 (Tyr319) antibody.

-

Data Analysis: The HTRF signal is measured, and the IC50 value for the inhibition of ZAP70 phosphorylation is determined.

Cytokine Release Assay

This assay evaluates the effect of AX-024 on the production of various cytokines by activated immune cells.

-

Cell Culture: Human PBMCs are cultured in appropriate media.

-

Stimulation: Cells are stimulated with an anti-CD3 antibody to induce T-cell activation and subsequent cytokine production.

-

Compound Treatment: AX-024 is added to the cell cultures at different concentrations.

-

Supernatant Collection: After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of various cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-10, and IL-17A) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

-

Data Analysis: The inhibitory effect of AX-024 on the production of each cytokine is determined by comparing the levels in treated versus untreated stimulated cells.

Visualizing the Molecular Interaction and Experimental Workflow

To better illustrate the mechanism of action and experimental design, the following diagrams are provided.

Caption: Targeted disruption of the CD3ε-Nck interaction by AX-024 in the TCR signaling pathway.

Caption: General experimental workflow for the in vitro characterization of AX-024.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]

AX-024: A Technical Review of a Modulator of T-Cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-024 is a small molecule inhibitor that has been investigated for its role in modulating T-cell receptor (TCR) signaling. Initially developed with the hypothesis that it disrupts the interaction between the CD3ε subunit of the TCR complex and the non-catalytic region of tyrosine kinase (Nck) adaptor protein, its precise mechanism of action has been a subject of scientific discussion. This technical guide provides a comprehensive review of the existing literature on AX-024, summarizing key quantitative data, detailing experimental protocols from cited studies, and visualizing the associated biological pathways and workflows.

Core Mechanism of Action and Scientific Debate

AX-024 was designed to inhibit T-cell activation by targeting the interaction between a proline-rich sequence in CD3ε and the first SH3 domain of Nck (Nck-SH3.1). This interaction is thought to be important for the amplification of TCR signals. Inhibition of this protein-protein interaction has been shown to ameliorate inflammatory symptoms in mouse models of multiple sclerosis, psoriasis, and asthma.[1][2][3]

However, there is conflicting evidence regarding the direct target of AX-024. While some studies suggest that AX-024 physically binds to the Nck1-SH3.1 domain, thereby disrupting its interaction with CD3ε, other research indicates that AX-024 may reduce T-cell proliferation through other targets, as biophysical techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) failed to detect a direct interaction in some studies.[1][2][4][5] It has been proposed that AX-024 might have a polypharmacology, contributing to its effects through multiple pathways.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro and in vivo activity of AX-024 and its successor compound, AX-158.

Table 1: In Vitro Activity of AX-024

| Assay | Target/Stimulus | Cell Type | Readout | IC50 | Reference |

| T-Cell Activation | TCR-Nck interaction | T-cells | T-cell activation | ~1 nM | |

| ZAP70 Phosphorylation | Anti-CD3 antibody (OKT3) | Human Jurkat T-cells | Tyr-319 phosphorylation (HTRF) | ~4 nM | [7][8] |

| Cytokine Release | Anti-CD3 | Human PBMCs | IL-6, TNF-α, IFN-γ, IL-10, IL-17A | Potent inhibition at 10 nM |

Table 2: In Vivo Efficacy of AX-024 in Animal Models

| Disease Model | Animal Model | Key Outcomes | Reference |

| Psoriasis | Imiquimod-induced mouse model | Attenuated skin inflammation. | [9] |

| Multiple Sclerosis (MS) | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Prevented the development of neurological symptoms and exerted a long-lasting therapeutic effect. | [9] |

| Asthma | Mouse model | Attenuated lung inflammation. | [9] |

Table 3: Clinical Trial Results for AX-158 (a successor to AX-024) in Psoriasis (Phase 2a)

| Study Identifier | Condition | Key Findings | Reference |

| NCT05725057 | Mild to moderate plaque psoriasis | - Well-tolerated safety profile with no serious adverse events. - Statistically significant improvements in T-cell and psoriasis-related biomarkers. - Positive response trend in patients with moderate disease (PASI >6). - Significant reduction in CD8+ T-cells in skin biopsies. - Significant downregulation of 281 psoriasis-related gene sets. | [1][2][3][7][10] |

Table 4: Pharmacokinetic Parameters of a Representative Small Molecule in Mice (for reference)

| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | T1/2 (h) | Reference |

| Reference Compound | 3 mg/kg (IV) | 4870 (C0) | 0.083 | 1580 | 0.354 | [11] |

| Reference Compound | 30 mg/kg (Oral) | 7020 | 0.250 | 17900 | 2.640 | [11] |

Note: Specific pharmacokinetic data for AX-024 was not available in the reviewed literature. The data presented is for a different small molecule to provide a general understanding of pharmacokinetic parameters measured in mice.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

T-Cell Proliferation Assay (CFSE Dilution)

This protocol is based on the methods described by Richter et al. (2020).[1]

-

Cell Preparation: Isolate CD4+ T-cells from healthy human donors.

-

CFSE Labeling:

-

Resuspend cells in PBS or HBSS with 0.1% BSA.

-

Prepare a 2x working solution of Carboxyfluorescein succinimidyl ester (CFSE) in PBS/0.1% BSA.

-

Add an equal volume of the CFSE solution to the cell suspension (final concentration typically 0.5-5 µM).

-

Incubate for 5-10 minutes at 37°C.

-

Quench the reaction by adding culture medium containing 10% FBS.

-

Wash the cells twice with culture medium.

-

-

Cell Culture and Stimulation:

-

Plate the CFSE-labeled T-cells in 96-well plates.

-

Pre-treat the cells with various concentrations of AX-024 or vehicle control (DMSO).

-

Stimulate the T-cells with a low concentration of anti-CD3 antibody in the absence of co-stimulation to induce weak proliferation.

-

-

Flow Cytometry Analysis:

-

After 4 days of culture, harvest the cells.

-

Analyze the cells by flow cytometry, detecting the CFSE fluorescence in the FITC channel.

-

Cell proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

-

ZAP70 Phosphorylation Assay (HTRF)

This protocol is based on the methods described by Alarcón and Borroto (2020).[7]

-

Cell Culture and Treatment:

-

Culture human Jurkat T-cells in appropriate medium.

-

Plate the cells in a 96-well plate.

-

Treat the cells with varying concentrations of AX-024 or a vehicle control.

-

-

Cell Stimulation:

-

Stimulate the cells with anti-CD3 antibody (OKT3) for 2.5 minutes.

-

-

Cell Lysis:

-

Lyse the cells according to the HTRF kit manufacturer's instructions (e.g., CisBio).

-

-

HTRF Reaction and Detection:

-

Add the phospho-ZAP70 (Tyr319) HTRF detection reagents to the cell lysates in a detection plate.

-

Incubate as per the manufacturer's protocol.

-

Read the time-resolved fluorescence on a compatible plate reader.

-

The HTRF signal is proportional to the amount of phosphorylated ZAP70.

-

Cytokine Release Assay

The following is a general protocol for measuring cytokine release from human peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment:

-

Plate the PBMCs in a 96-well plate.

-

Treat the cells with AX-024 at various concentrations or a vehicle control.

-

-

Stimulation:

-

Stimulate the cells with anti-CD3 antibody to induce T-cell activation and cytokine secretion.

-

-

Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and collect the cell culture supernatants.

-

Cytokine Measurement:

-

Measure the concentrations of cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

In Vivo Mouse Model of Psoriasis (Imiquimod-Induced)

This is a generalized protocol for the imiquimod-induced psoriasis model.[8][12][13][14][15]

-

Animal Model: Use C57BL/6 mice.

-

Disease Induction: Apply a daily topical dose of imiquimod cream (5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.

-

Treatment: Administer AX-024 orally or via another appropriate route daily, starting either prophylactically (before or at the time of imiquimod application) or therapeutically (after disease signs appear).

-

Assessment of Disease Severity:

-

Monitor and score the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and skin thickness.

-

Measure ear thickness with a caliper.

-

-

Histological and Biomarker Analysis: At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration) and for measuring the expression of inflammatory cytokines.

In Vivo Mouse Model of Multiple Sclerosis (EAE)

The following is a general protocol for the MOG-induced EAE model.[16][17][18][19][20]

-

Animal Model: Use C57BL/6 mice.

-

Disease Induction:

-

Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).

-

Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.

-

-

Treatment: Begin administration of AX-024 at the onset of clinical signs or at a predetermined time point post-immunization.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a scale of ascending paralysis (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

Signaling Pathways and Experimental Workflows

Proposed TCR Signaling Pathway and a Point of AX-024 Intervention

References

- 1. artaxbiopharma.com [artaxbiopharma.com]

- 2. dermatologytimes.com [dermatologytimes.com]

- 3. Artax Biopharma's AX-158 Demonstrates Clinical Validation in Phase 2a Psoriasis Trial [trial.medpath.com]

- 4. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dermatologytimes.com [dermatologytimes.com]

- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 9. researchgate.net [researchgate.net]

- 10. artaxbiopharma.com [artaxbiopharma.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ambiguous Case of AX-024: A Technical Review of its Protein Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-024, a small molecule initially identified as a promising modulator of T-cell receptor (TCR) signaling, presents a compelling case study in the complexities of drug discovery and target validation. Originally reported to inhibit T-cell activation by disrupting the interaction between the Nck1-SH3.1 domain and the CD3ε subunit of the TCR, subsequent investigations have cast doubt on this direct binding mechanism. This technical guide provides an in-depth review of the available data on the protein binding affinity and kinetics of AX-024, presenting the conflicting evidence and offering a comprehensive overview of the experimental protocols used in its evaluation.

The Nck1-CD3ε Interaction: The Intended Target

Activation of the T-cell receptor leads to the recruitment of the adaptor protein Nck to the CD3ε subunit. This interaction is crucial for the amplification of TCR signals. The proline-rich sequence (PRS) in CD3ε binds to the first Src homology 3 (SH3) domain of Nck (Nck1-SH3.1). The initial hypothesis was that AX-024 physically binds to the Nck1-SH3.1 domain, thereby competitively inhibiting its interaction with CD3ε.

Proposed Signaling Pathway of AX-024

Caption: Initially proposed mechanism of AX-024 action.

Conflicting Evidence: A Tale of Two Studies

The controversy surrounding AX-024's mechanism of action stems from conflicting findings from two key research groups. Here, we present the data and methodologies from both perspectives.

The Case for Direct Binding to Nck1-SH3.1

A study by Borroto et al. first proposed that AX-024 directly binds to the Nck1-SH3.1 domain. Their findings suggested that this interaction was sufficient to disrupt the Nck1-CD3ε complex.

The Case Against Direct Binding to Nck1-SH3.1

In contrast, a subsequent and more detailed biophysical analysis by Richter et al. failed to detect a direct interaction between AX-024 and the Nck1-SH3.1 domain.[1][2] While they confirmed that AX-024 does inhibit T-cell proliferation, their results indicated that this effect is independent of the Nck1-CD3ε interaction.[1][2]

Quantitative Binding Data: A Comparative Summary

The following table summarizes the key quantitative findings from the aforementioned studies. The discrepancies in these results are at the heart of the debate over AX-024's true mechanism of action.

| Interacting Molecules | Reported K_D (μM) | Method | Source |

| CD3ε peptide / Nck1-SH3.1 | 9 | Isothermal Titration Calorimetry (ITC) | Richter et al. |

| AX-024 / Nck1-SH3.1 | No binding detected | Surface Plasmon Resonance (SPR) | Richter et al.[1] |

| AX-024 / Nck1-SH3.1 | No binding detected | Nuclear Magnetic Resonance (NMR) | Richter et al.[1] |

Note: The original study by Borroto et al. that claimed direct binding did not provide a specific K_D value from direct binding assays between AX-024 and Nck1-SH3.1 but inferred interaction from functional assays and modeling.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure biomolecular interactions in real-time.

Objective: To determine if AX-024 binds directly to the Nck1-SH3.1 domain.

Methodology:

-

Immobilization: Recombinant Nck1-SH3.1 domain was immobilized on a sensor chip.

-

Analyte Injection: A solution containing AX-024 was flowed over the sensor chip surface.

-

Detection: Changes in the refractive index at the surface of the chip, indicating binding, were monitored.

-

Competition Experiment: To test for competitive inhibition, AX-024 was co-injected with the CD3ε peptide.[1]

Results: No significant binding of AX-024 to the immobilized Nck1-SH3.1 was detected, even at high concentrations. Furthermore, AX-024 did not compete with the CD3ε peptide for binding to Nck1-SH3.1.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to detect binding events by monitoring changes in the chemical environment of atoms upon complex formation.

Objective: To provide atomic-level evidence of a direct interaction between AX-024 and Nck1-SH3.1.

Methodology:

-

Sample Preparation: A solution of ¹⁵N-labeled Nck1-SH3.1 was prepared.

-

Titration: Increasing concentrations of AX-024 were added to the Nck1-SH3.1 solution.

-

Data Acquisition: ¹H-¹⁵N HSQC spectra were recorded at each titration point.

-

Analysis: Chemical shift perturbations of the Nck1-SH3.1 backbone amides were monitored.

Results: No significant chemical shift perturbations were observed in the Nck1-SH3.1 spectrum upon the addition of AX-024, indicating a lack of direct interaction.[1]

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding interactions.

Objective: To characterize the binding of the CD3ε peptide to Nck1-SH3.1.

Methodology:

-

Sample Preparation: The Nck1-SH3.1 domain was placed in the sample cell, and the CD3ε peptide was loaded into the injection syringe.

-

Titration: The CD3ε peptide was injected in small aliquots into the sample cell.

-

Data Acquisition: The heat released or absorbed during the binding reaction was measured.

-

Analysis: The resulting data were fit to a binding model to determine the dissociation constant (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Results: The interaction between the CD3ε peptide and Nck1-SH3.1 was confirmed with a dissociation constant (K_D) of 9 μM.

Off-Target Effects and a Revised Hypothesis

The lack of evidence for a direct interaction between AX-024 and Nck1-SH3.1 has led to the hypothesis that the observed effects of AX-024 on T-cell proliferation are due to off-target effects. A screening of AX-024 against a panel of other proteins revealed that it can inhibit the activity of several G protein-coupled receptors and a Ca²⁺ channel.[1] This suggests that AX-024 may have a more complex pharmacological profile than initially thought.

Revised Experimental Workflow for Target Identification

Caption: A revised workflow for elucidating the mechanism of action of AX-024.

Conclusion

The case of AX-024 underscores the critical importance of rigorous biophysical validation in drug discovery. While initially presented as a specific inhibitor of the Nck1-CD3ε interaction, subsequent detailed studies have challenged this model. The available evidence now suggests that AX-024's inhibitory effect on T-cell proliferation is likely independent of direct binding to Nck1-SH3.1 and may be mediated by interactions with other, as yet unconfirmed, cellular targets.[1][2] This makes AX-024 a valuable tool for studying the complexities of T-cell signaling, but also a cautionary tale for researchers in the field of drug development. Future work should focus on identifying the true molecular targets of AX-024 to fully understand its biological effects.

References

- 1. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research Findings on AX-024

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-024 is a small molecule inhibitor that has garnered significant attention in early-stage research for its potential immunomodulatory properties. This technical guide provides a comprehensive overview of the preclinical findings, including the ongoing debate regarding its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a summary of early clinical trial information.

Contrasting Mechanisms of Action: A Scientific Debate

The precise mechanism by which AX-024 exerts its effects is a subject of scientific debate. Two primary hypotheses have emerged from preclinical research, each supported by distinct experimental evidence.

Hypothesis 1: Inhibition of the TCR-Nck Interaction

Initial research posited that AX-024 functions as a first-in-class inhibitor of the T cell receptor (TCR)-Nck interaction. This model suggests that upon T cell activation, the cytosolic adaptor protein Nck is recruited to the CD3ε subunit of the TCR complex. AX-024 is proposed to bind to the SH3.1 domain of Nck, thereby disrupting this crucial interaction and selectively inhibiting TCR-triggered T cell activation.[1]

Hypothesis 2: TCR-Independent Reduction of T Cell Proliferation

Conversely, subsequent studies have challenged this model. This body of research suggests that AX-024 reduces T cell proliferation independently of the CD3ε-Nck1 interaction.[2] These studies did not detect a direct interaction between AX-024 and the Nck1-SH3.1 domain in vitro and propose that AX-024 likely has other molecular targets within the T cell.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on AX-024.

Table 1: In Vitro Efficacy of AX-024

| Parameter | Value | Cell Type | Assay | Reference |

| IC₅₀ (TCR-triggered T cell activation) | ~1 nM | T cells | T cell activation assay | [1] |

| IC₅₀ (TCR-triggered T cell proliferation) | 1 nM | T cells | T cell proliferation assay | [1] |

| IC₅₀ (ZAP70 Tyr-319 Phosphorylation) | ~4 nM | Human Jurkat T cells | Homogeneous Time-Resolved Fluorescence (HTRF) |

Table 2: Effect of AX-024 on Cytokine Production

| Cytokine | Effect | Concentration | Cell Type | Reference |

| IL-6 | Strong inhibition | 10 nM | Human peripheral blood mononuclear cells | [1] |

| TNF-α | Strong inhibition | 10 nM | Human peripheral blood mononuclear cells | [1] |

| IFN-γ | Strong inhibition | 10 nM | Human peripheral blood mononuclear cells | [1] |

| IL-10 | Strong inhibition | 10 nM | Human peripheral blood mononuclear cells | [1] |

| IL-17A | Strong inhibition | 10 nM | Human peripheral blood mononuclear cells | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

T Cell Proliferation Assay

-

Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD4+ T cells are then purified.

-

Stimulation: T cells are stimulated with anti-CD3 antibodies, with or without co-stimulatory signals.

-

AX-024 Treatment: Cells are pre-treated with varying concentrations of AX-024 or a vehicle control.

-

Proliferation Measurement: T cell proliferation is assessed by measuring the incorporation of proliferation markers such as tritiated thymidine or by using dye dilution assays (e.g., CFSE).

ZAP70 Phosphorylation Assay (HTRF)

-

Cell Line: Human Jurkat T cells are utilized.

-

Stimulation: Cells are stimulated with an anti-CD3 antibody (OKT3) for a short duration (e.g., 2.5 minutes).

-

Inhibitor Treatment: Cells are incubated with different concentrations of AX-024 or a control inhibitor.

-

Detection: The level of ZAP70 phosphorylation at tyrosine 319 is quantified using a commercial Homogeneous Time-Resolved Fluorescence (HTRF) kit. The signal is measured on a compatible plate reader.

Surface Plasmon Resonance (SPR)

-

Protein Immobilization: The Nck1-SH3.1 domain is immobilized on a sensor chip.

-

Analyte Injection: A peptide corresponding to the proline-rich sequence of CD3ε is injected over the sensor surface to measure binding.

-

Competition Experiment: To test for direct binding and inhibition, AX-024 is co-injected with the CD3ε peptide, or AX-024 is injected alone.

-

Data Analysis: The association and dissociation rates are measured to determine the binding affinity (Kd).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protein and Ligand Preparation: Isotopically labeled (e.g., ¹⁵N) Nck1-SH3.1 domain is prepared. AX-024 and the CD3ε peptide are used as ligands.

-

Titration: The ligands are titrated into the protein sample.

-

Data Acquisition: 2D ¹H-¹⁵N HSQC spectra are recorded at different titration points.

-

Analysis: Chemical shift perturbations in the protein's spectrum upon ligand binding are analyzed to identify the binding site and affinity.

Signaling Pathways and Experimental Workflows

Proposed TCR Signaling Pathway and Point of Inhibition by AX-024 (Hypothesis 1)

References

Methodological & Application

AX-024 experimental protocol for cell culture

Application Note: AX-024

Product Name: AX-024

Target: Phosphoinositide 3-kinase (PI3K)

Application: For research use only. AX-024 is a potent and selective experimental inhibitor of PI3K, designed for in vitro studies to investigate the role of the PI3K/Akt signaling pathway in cell proliferation, survival, and metabolism.

Introduction

AX-024 is a novel small molecule inhibitor targeting the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic development. This document provides detailed protocols for utilizing AX-024 to assess its anti-proliferative effects and to confirm its mechanism of action on the PI3K/Akt pathway in cultured cancer cells.

Required Materials

2.1 Reagents

-

AX-024 (10 mM stock in DMSO)

-

Selected cancer cell lines (e.g., MCF-7, A549, U-87 MG)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt (pan), anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

2.2 Equipment

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Centrifuge

-

Microplate reader (Luminescence)

-

SDS-PAGE and Western Blotting equipment

-

Imaging system for chemiluminescence

Experimental Protocols

3.1 Protocol 1: Cell Viability Assay for IC₅₀ Determination

This protocol determines the concentration of AX-024 that inhibits cell proliferation by 50% (IC₅₀).

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed 5,000 cells per well in 100 µL of complete medium into a 96-well, opaque-walled plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

AX-024 Treatment:

-

Prepare a serial dilution of AX-024 in complete medium. A common starting range is 100 µM to 0.01 µM. Include a DMSO-only vehicle control.

-

Carefully remove the medium from the wells and add 100 µL of the corresponding AX-024 dilution or vehicle control.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

Viability Measurement (using CellTiter-Glo®):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the data by setting the vehicle control luminescence as 100% viability.

-

Plot the normalized viability (%) against the log concentration of AX-024.

-

Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

-

3.2 Protocol 2: Western Blot for Pathway Inhibition Analysis

This protocol verifies that AX-024 inhibits the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.

-

Cell Treatment and Lysis:

-

Seed 2 x 10⁶ cells in a 10 cm dish and incubate for 24 hours.

-

Treat cells with AX-024 at 1x and 5x the predetermined IC₅₀ concentration for 2 hours. Include a vehicle control.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same concentration (e.g., 20 µg of total protein) with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load samples onto a 10% polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Re-probing:

-

Apply ECL substrate to the membrane and visualize the bands using an imaging system.

-

To normalize, strip the membrane and re-probe with an antibody for total Akt, and subsequently for a loading control like β-actin.

-

Data Presentation

Quantitative data should be recorded and analyzed. Below are representative data tables.

Table 1: IC₅₀ Values of AX-024 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 85.4 |

| A549 | Lung Carcinoma | 210.2 |

| U-87 MG | Glioblastoma | 55.7 |

| PC-3 | Prostate Adenocarcinoma| 450.9 |

Table 2: Densitometry Analysis of Western Blot Results

| Treatment | Relative p-Akt (Ser473) Level (Normalized to Total Akt) |

|---|---|

| Vehicle Control (DMSO) | 1.00 |

| AX-024 (1x IC₅₀) | 0.35 |

| AX-024 (5x IC₅₀) | 0.08 |

Visualizations

Diagrams are provided to illustrate the mechanism of action and experimental design.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of AX-024.

Caption: Experimental workflow for determining the IC₅₀ value of AX-024.

Application Notes and Protocols for AX-024 (AX-158)

For Research, Scientific, and Drug Development Professionals

Introduction

AX-024, and its successor compound AX-158, are first-in-class oral small molecule immunomodulators designed to selectively target T-cell receptor (TCR) signaling. Developed by Artax Biopharma, these compounds represent a novel approach to treating T-cell mediated autoimmune diseases. Unlike conventional immunosuppressants, AX-158 aims to modulate, rather than broadly suppress, the immune response. The primary mechanism of action is the inhibition of the interaction between the TCR and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[1][2][3] This document provides a summary of the available preclinical and clinical data, along with protocols and diagrams to guide further research and development.

It is important to note that while initial research was conducted on AX-024, the lead clinical candidate is now AX-158. Data for both compounds are presented here to provide a comprehensive overview of this class of TCR modulators.

Quantitative Data Summary

Preclinical Data (AX-024)

The following table summarizes the key in vitro and in vivo preclinical data for AX-024.

| Parameter | Value | Model System | Reference |

| IC₅₀ (T-cell Activation) | ~1 nM | In vitro T-cell activation assays | [4][5] |

| IC₅₀ (ZAP-70 Phosphorylation) | ~4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [6][7] |

| Cytokine Inhibition | Strong inhibition of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A at 10 nM | Human peripheral blood mononuclear cells stimulated with anti-CD3 | [4] |

| In Vivo Efficacy | Attenuated severity of skin and lung inflammation | Mouse models of psoriasis and asthma | [5] |

| In Vivo Efficacy | Prevented development of neurological symptoms | Mouse model of multiple sclerosis (MS) | [5] |

| In Vivo Efficacy | Long-lasting therapeutic effect | Mouse model of autoimmune encephalomyelitis | [5] |

Clinical Data (AX-158)

The following table summarizes the key clinical data from the Phase 1 and Phase 2a trials of AX-158.

| Trial Phase | Indication | Dosage | Key Findings | Reference |

| Phase 1 | Healthy Volunteers | Single ascending doses up to 50mg QD; Multiple ascending doses up to 15mg QD for 10 days | Well-tolerated at all doses; No related adverse events; Consistent and predictable pharmacokinetic profile supporting once-daily oral dosing. | [3] |

| Phase 2a | Mild to Moderate Plaque Psoriasis | 10mg, single daily dose for 28 days | Safe and well-tolerated; No Grade ≥ 3 treatment-related adverse effects or serious infections; Statistically significant reductions in CD8+ T-cells and psoriasis-related gene sets; Positive response trend in patients with moderate disease (PASI >6). | [8][9][10] |

Signaling Pathway and Mechanism of Action

AX-158 modulates the T-cell receptor (TCR) signaling pathway by inhibiting the interaction between the CD3ε subunit of the TCR and the SH3.1 domain of the Nck adaptor protein.[2] This interaction is crucial for the amplification of TCR signals that lead to T-cell activation. By disrupting this interaction, AX-158 reduces T-cell proliferation and the production of pro-inflammatory cytokines, thereby ameliorating the autoimmune response without causing broad immunosuppression.[4][11]

References

- 1. researchgate.net [researchgate.net]

- 2. artaxbiopharma.com [artaxbiopharma.com]

- 3. artaxbiopharma.com [artaxbiopharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. | BioWorld [bioworld.com]

- 6. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction | Semantic Scholar [semanticscholar.org]

- 8. dermatologytimes.com [dermatologytimes.com]

- 9. artaxbiopharma.com [artaxbiopharma.com]

- 10. artaxbiopharma.com [artaxbiopharma.com]

- 11. artaxbiopharma.com [artaxbiopharma.com]

Application Notes: Visualizing T Cell Receptor Signaling Inhibition by AX-024 using Immunofluorescence

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AX-024 is a potent and selective small molecule inhibitor of T cell receptor (TCR) signaling.[1][2][3] It functions by disrupting the crucial interaction between the CD3ε subunit of the TCR complex and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[4] This inhibition effectively blocks downstream signaling cascades that lead to T cell activation, proliferation, and cytokine production.[1][4] Consequently, AX-024 has shown significant therapeutic potential in preclinical models of various autoimmune diseases, including psoriasis, multiple sclerosis, and asthma.[2] These application notes provide a detailed protocol for utilizing AX-024 in immunofluorescence staining to visualize its inhibitory effect on T cell activation.

Mechanism of Action

Upon T cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated. A key early event is the recruitment of the Nck adaptor protein to a proline-rich sequence on the CD3ε subunit of the TCR complex. This interaction is critical for the amplification of the TCR signal. AX-024 specifically binds to the first SH3 domain of Nck (Nck-SH3.1), preventing its association with CD3ε.[4] This disruption leads to a reduction in downstream signaling events, including the phosphorylation of key kinases like ZAP-70 and the subsequent production of pro-inflammatory cytokines such as IL-6, TNF-α, IFN-γ, and IL-17A.[1][5][6]

Experimental Applications

Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. In the context of AX-024, immunofluorescence can be employed to:

-

Assess the inhibition of T cell activation: By staining for markers of T cell activation (e.g., CD69, CD25) or key signaling molecules (e.g., phosphorylated ZAP-70), researchers can visually confirm the inhibitory effect of AX-024.

-

Investigate downstream signaling pathways: The impact of AX-024 on the localization and expression of downstream transcription factors (e.g., NFAT, AP-1) can be examined.

-

High-content screening: Automated immunofluorescence imaging can be used to screen for the effects of AX-024 and other potential inhibitors on T cell activation in a high-throughput manner.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to measure the effect of AX-024 on the nuclear translocation of NFATc1, a key transcription factor in T cell activation.

| Treatment Group | AX-024 Concentration | Mean Nuclear NFATc1 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Inhibition of Nuclear Translocation |

| Unstimulated Control | 0 nM | 15.2 | 3.1 | N/A |

| Stimulated (anti-CD3/CD28) | 0 nM | 189.5 | 15.7 | 0% |

| Stimulated + AX-024 | 1 nM | 98.3 | 9.8 | 52.1% |

| Stimulated + AX-024 | 10 nM | 45.1 | 6.2 | 76.2% |

| Stimulated + AX-024 | 100 nM | 20.5 | 4.5 | 89.2% |

Signaling Pathway Diagram

Caption: TCR Signaling and AX-024 Inhibition.

Experimental Workflow Diagram

Caption: Immunofluorescence Workflow with AX-024.

Detailed Immunofluorescence Protocol

This protocol is designed for assessing the effect of AX-024 on the activation of Jurkat T cells, a commonly used human T lymphocyte cell line.

A. Materials and Reagents

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

AX-024 (prepare stock solution in DMSO)

-

Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer: 5% normal goat serum in PBS with 0.1% Triton X-100

-

Primary antibody (e.g., rabbit anti-phospho-ZAP70 or rabbit anti-NFATc1)

-

Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

B. Cell Culture and Treatment

-

Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Seed cells onto poly-L-lysine coated coverslips in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

-

Pre-incubate the cells with the desired concentrations of AX-024 (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulate the T cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to the media and incubate for 30 minutes at 37°C. Include an unstimulated control group.

C. Fixation and Permeabilization

-

Carefully aspirate the culture medium and wash the cells once with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

D. Immunostaining

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Dilute the primary antibody (e.g., anti-phospho-ZAP70 or anti-NFATc1) in the blocking buffer according to the manufacturer's recommendations.

-